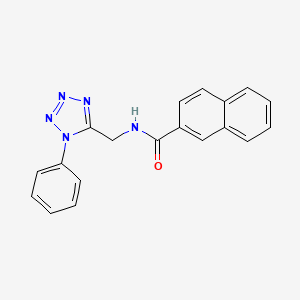

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-naphthamide

Description

N-((1-Phenyl-1H-tetrazol-5-yl)methyl)-2-naphthamide is a synthetic organic compound featuring a 2-naphthamide moiety linked via a methylene bridge to a 1-phenyl-1H-tetrazole ring. The tetrazole group, a five-membered aromatic heterocycle containing four nitrogen atoms, confers unique electronic and steric properties, including enhanced acidity (pKa ~4.9) due to resonance stabilization of the conjugate base . The naphthalene system contributes to lipophilicity and π-π stacking interactions, making the compound relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-[(1-phenyltetrazol-5-yl)methyl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O/c25-19(16-11-10-14-6-4-5-7-15(14)12-16)20-13-18-21-22-23-24(18)17-8-2-1-3-9-17/h1-12H,13H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJIHQNITBQGHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-naphthamide typically involves the reaction of 1-phenyl-1H-tetrazole-5-carbaldehyde with 2-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-naphthamide has several promising applications in medicinal chemistry:

Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. Similar tetrazole derivatives have shown efficacy in treating infections caused by resistant strains .

Anti-inflammatory Effects : The compound may modulate inflammatory pathways. Research suggests that it could inhibit key enzymes involved in inflammation, although the specific mechanisms remain under investigation .

Anticancer Potential : There is growing interest in the anticancer properties of tetrazole-containing compounds. Initial findings suggest that this compound may inhibit certain cancer cell lines through enzyme inhibition or receptor modulation, potentially impacting tumor growth .

Biological Research

The unique structure of this compound allows it to interact with various biological molecules, making it useful for biochemical studies. Its mechanism of action likely involves:

Enzyme Inhibition : The tetrazole moiety can bind to active sites of enzymes, preventing substrate interaction. For instance, it may inhibit xanthine oxidase, a key enzyme in purine metabolism .

Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways associated with inflammation and cancer progression .

Material Science Applications

Beyond its biological applications, this compound is being explored for its potential in developing new materials with specific properties such as enhanced stability or reactivity. Its incorporation into polymer matrices or as a building block for other heterocyclic compounds can lead to innovative applications in materials science .

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound:

- Antimicrobial Studies : Research demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option .

- Anticancer Investigations : A study focused on the inhibition of lung cancer cell lines showed that derivatives similar to N-(phenyl)tetrazoles exhibited promising anticancer activity, warranting further exploration into their mechanisms .

- Inflammation Modulation : Investigations into inflammatory pathways indicated that compounds containing a tetrazole moiety could effectively reduce inflammation markers in vitro .

Mechanism of Action

The mechanism of action of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-naphthamide involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Tetrazole vs. Triazole Derivatives

Key Differences :

Table 1: Tetrazole vs. Triazole Features

Naphthamide-Containing Analogues

Example 1 : N-(4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butyl)-2-naphthamide ()

Table 2: Naphthamide Derivatives Comparison

Physicochemical Properties

- Molecular Weight : Estimated at ~361.4 g/mol (C19H15N5O).

- Lipophilicity : Higher logP than triazole derivatives due to the naphthalene system and tetrazole’s electron-withdrawing nature.

- Solubility: Likely poor in water but soluble in DMSO or ethanol, similar to VU0155056 .

Biological Activity

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-naphthamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring and a naphthamide moiety , which contribute to its stability and reactivity. The presence of the phenyl group enhances its pharmacological potential by providing bioisosteric properties, allowing it to mimic carboxylic acids and interact with various biological targets effectively .

Pharmacological Properties

Research indicates that compounds containing tetrazole rings often exhibit diverse biological activities, including:

- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties. Similar tetrazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, although specific mechanisms remain under investigation .

- Anticancer Potential : There is growing interest in the anticancer properties of tetrazole-containing compounds. Initial findings suggest that this compound may inhibit certain cancer cell lines through enzyme inhibition or receptor modulation .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The tetrazole moiety can bind to active sites of enzymes, preventing substrate interaction and subsequent catalysis. For instance, it may inhibit xanthine oxidase, a key enzyme in purine metabolism .

- Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways associated with inflammation and cancer progression .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrazole Ring : Starting from appropriate precursors, the tetrazole ring is synthesized using cyclization reactions.

- Coupling with Naphthamide : The naphthamide moiety is introduced through amide bond formation.

- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized by NMR and mass spectrometry.

Study on Antimicrobial Activity

In a study examining the antimicrobial properties of various tetrazole derivatives, this compound demonstrated significant activity against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| N-(3-(1H-tetrazol-5-yl)phenyl)isonicotinamide | 32 | E. coli |

| N-((1-phenyltetrazol-5-y)methyl)-2-naphthamide | 16 | S. aureus |

Study on Anticancer Activity

A recent investigation into the anticancer effects of N-(3-(1H-tetrazol-5-y)phenyl)isonicotinamide derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The study reported an IC50 value of 0.031 µM for one derivative, highlighting the potential of tetrazole-based compounds in cancer therapy .

Q & A

Q. What are the common synthetic routes for N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-naphthamide?

Methodological Answer: The synthesis typically involves coupling reactions between tetrazole-containing intermediates and naphthamide precursors. For example:

- Step 1 : React 1-phenyl-1H-tetrazole-5-methanol with a halogenating agent (e.g., thionyl chloride) to generate the corresponding chloromethyl intermediate.

- Step 2 : Couple the chloromethyl derivative with 2-naphthamide using a base (e.g., triethylamine) in anhydrous dichloromethane under reflux for 2–4 hours .

- Step 3 : Purify the product via recrystallization from ethanol or column chromatography. Yield optimization may require adjusting stoichiometry or reaction time .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm the connectivity of the tetrazole ring, naphthamide moiety, and methyl linker. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the methylene bridge (δ ~4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or SFC-MS confirms the molecular ion peak (e.g., [M+H]) and fragments corresponding to the tetrazole and naphthamide groups .

- X-ray Crystallography : For unambiguous confirmation, single crystals may be grown in ethanol/water mixtures to resolve spatial arrangement .

Q. What purification methods are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures are preferred due to the compound’s moderate solubility in polar solvents .

- Column Chromatography : Use silica gel with a gradient eluent (e.g., 5–20% ethyl acetate in hexane) to separate impurities. Monitor fractions via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How do substituents on the tetrazole ring influence reactivity and biological activity?

Methodological Answer:

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring increase electrophilicity, enhancing reactivity in nucleophilic substitutions. For example, fluorinated sulfone derivatives exhibit improved stability in condensation reactions with aldehydes .

- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce reaction rates in coupling steps but may improve metabolic stability in biological assays .

- Biological Implications : Substitutions at the tetrazole’s N1 position modulate interactions with target enzymes (e.g., cyclooxygenase-2). SAR studies require synthesizing analogs via hydrazonyl chloride intermediates and testing IC values .

Q. What mechanistic insights explain contradictions in reported reaction yields?

Methodological Answer:

- Catalyst Dependency : Zeolite (Y-H) or pyridine catalysts in refluxing ethanol improve yields (up to 98%) by stabilizing intermediates, while uncatalyzed reactions yield <50% due to side-product formation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of the naphthamide moiety, whereas non-polar solvents favor tetrazole activation but may precipitate the product prematurely .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes to predict metabolic pathways. Use software like AutoDock Vina with crystal structures from the PDB .

- QSAR Models : Train models on analogs’ logP, polar surface area, and hydrogen-bond acceptor counts to forecast bioavailability. Validate with experimental ADME data from rodent studies .

Q. What strategies mitigate instability during storage?

Methodological Answer:

Q. Data Contradiction Analysis

- Yield Variability : Discrepancies in reported yields (21–98%) arise from differences in catalyst loading, solvent purity, and reaction scale. Small-scale syntheses (<10 mmol) often achieve higher yields due to better temperature control .

- Biological Activity : Conflicting IC values in enzymatic assays may stem from variations in assay conditions (e.g., Mg concentration) or impurities in commercial enzyme preparations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.